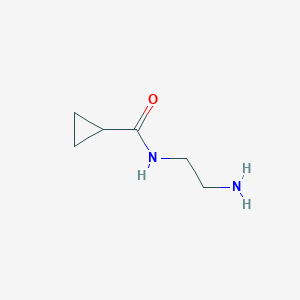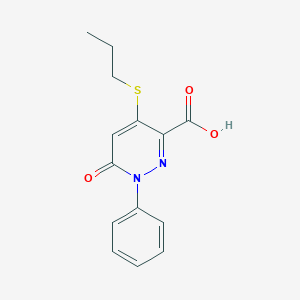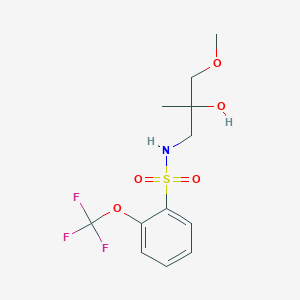
5-(((4-(3-bromophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by the presence of multiple heterocyclic rings including thiazole and pyrimidine moieties. These types of compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential as pharmaceutical agents.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like this often involves multi-step reactions, starting from simpler precursors. For related compounds, common steps include condensation reactions, nucleophilic substitutions, and cyclization processes under various conditions to introduce the desired functional groups and to construct the heterocyclic framework (Asiri & Khan, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has demonstrated the capability of thiazole and pyrimidine derivatives in the synthesis of novel compounds with potential biological activities. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the formation of thiazoles, which upon methylation furnished compounds with better stabilized push-pull systems. These compounds were further reacted with various amines to afford derivatives with potentially interesting biological activities (Paepke et al., 2009). Similarly, synthesis and antimicrobial activity of coumarin pyrazole pyrimidine triones and thioxopyrimidine diones have been reported, indicating moderate activity against selected microorganisms (Vijaya Laxmi et al., 2012).
Biological Activity Exploration
The assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione has been explored for their biological activities. A novel series of substituted derivatives were synthesized, showing antibacterial activity, with certain compounds exhibiting good to excellent antibacterial and antifungal activities. However, these compounds did not display high cytotoxic activity, suggesting their potential as safe antibacterial and antifungal agents (Mohanty et al., 2015).
Mechanistic Insights and Chemical Reactions
Studies have also focused on understanding the mechanistic aspects of reactions involving similar compounds. For instance, the reactions of isatins with 6-amino uracils and isoxazoles revealed insights into isatin ring-opening versus annulations and regioselective synthesis of isoxazole fused quinoline scaffolds. This research demonstrated a green and efficient approach for the synthesis of novel pyrimidine derivatives, showcasing the importance of reaction conditions and catalysts in determining the final product (Poomathi et al., 2015).
Antioxidant Properties
Another area of application is the exploration of antioxidant properties. Novel pyrimidine derivatives have been synthesized and investigated for their antioxidant properties, demonstrating that certain compounds can act as effective corrosion inhibitors and possess significant antioxidant activity. This suggests their potential application in fields requiring antioxidant properties for material preservation or in pharmaceuticals for combating oxidative stress (Akbas et al., 2018).
Eigenschaften
IUPAC Name |
5-[(E)-[4-(3-bromophenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2S2/c15-8-3-1-2-7(4-8)10-6-23-14(17-10)16-5-9-11(20)18-13(22)19-12(9)21/h1-6H,(H3,18,19,20,21,22)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXXUJSMXYNGP-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
